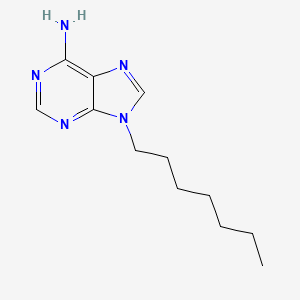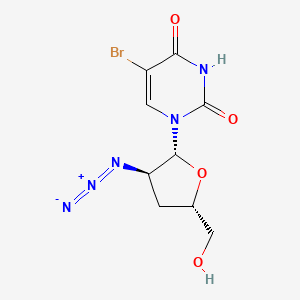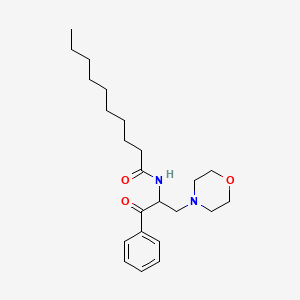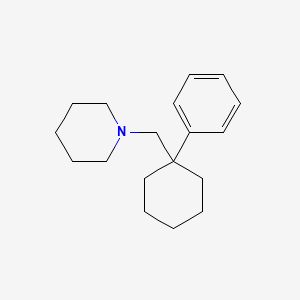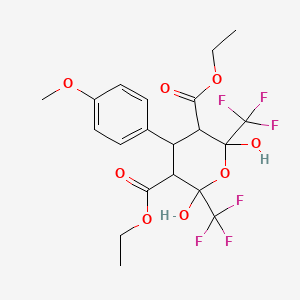
2H-Pyran-3,5-dicarboxylic acid, tetrahydro-2,6-dihydroxy-4-(4-methoxyphenyl)-2,6-bis(trifluoromethyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-3,5-dicarboxylic acid, tetrahydro-2,6-dihydroxy-4-(4-methoxyphenyl)-2,6-bis(trifluoromethyl)-, diethyl ester is a complex organic compound. It features a pyran ring, which is a six-membered heterocyclic ring containing one oxygen atom. The compound is further substituted with various functional groups, including carboxylic acids, hydroxyl groups, methoxyphenyl, and trifluoromethyl groups. The diethyl ester indicates the presence of ester functional groups derived from ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-3,5-dicarboxylic acid, tetrahydro-2,6-dihydroxy-4-(4-methoxyphenyl)-2,6-bis(trifluoromethyl)-, diethyl ester typically involves multi-step organic reactions. The starting materials might include pyran derivatives, trifluoromethylated compounds, and phenolic compounds. Common synthetic routes could involve:
Esterification: Reacting carboxylic acids with ethanol in the presence of an acid catalyst to form esters.
Hydroxylation: Introducing hydroxyl groups through oxidation reactions.
Substitution Reactions: Introducing methoxyphenyl and trifluoromethyl groups through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimized reaction conditions to maximize yield and purity. This may include:
Catalysis: Using specific catalysts to enhance reaction rates.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methoxyphenyl and trifluoromethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones, while reduction of esters may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures may exhibit biological activity, such as antimicrobial or anticancer properties. Research may focus on exploring these potential activities.
Industry
In industry, such compounds can be used in the development of pharmaceuticals, agrochemicals, or materials science.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be elucidated through biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-3,5-dicarboxylic acid derivatives: Compounds with similar pyran ring structures and carboxylic acid groups.
Trifluoromethylated compounds: Compounds containing trifluoromethyl groups, which are known for their stability and lipophilicity.
Phenolic compounds: Compounds containing phenol groups, which are common in many biologically active molecules.
Uniqueness
The uniqueness of 2H-Pyran-3,5-dicarboxylic acid, tetrahydro-2,6-dihydroxy-4-(4-methoxyphenyl)-2,6-bis(trifluoromethyl)-, diethyl ester lies in its combination of functional groups, which may impart unique chemical and biological properties.
Properties
CAS No. |
3449-42-1 |
|---|---|
Molecular Formula |
C20H22F6O8 |
Molecular Weight |
504.4 g/mol |
IUPAC Name |
diethyl 2,6-dihydroxy-4-(4-methoxyphenyl)-2,6-bis(trifluoromethyl)oxane-3,5-dicarboxylate |
InChI |
InChI=1S/C20H22F6O8/c1-4-32-15(27)13-12(10-6-8-11(31-3)9-7-10)14(16(28)33-5-2)18(30,20(24,25)26)34-17(13,29)19(21,22)23/h6-9,12-14,29-30H,4-5H2,1-3H3 |
InChI Key |
ZWCDTIWOHIYUPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C(C(OC1(C(F)(F)F)O)(C(F)(F)F)O)C(=O)OCC)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



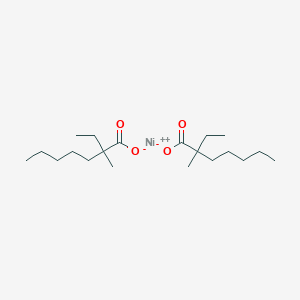
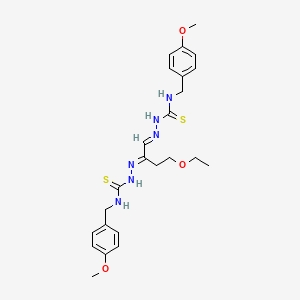
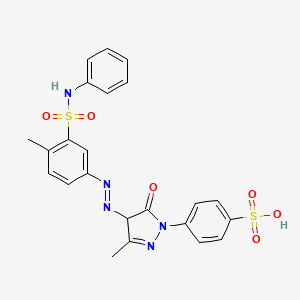

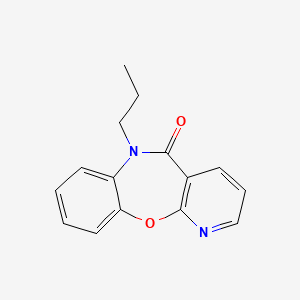
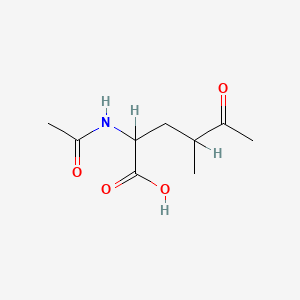
methanone](/img/structure/B12802724.png)
